molecular formula C37H65NO12 B194139 Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- CAS No. 23893-13-2

Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

Cat. No. B194139
CAS RN: 23893-13-2
M. Wt: 715.9 g/mol
InChI Key: YKAVHPRGGAUFDN-JTQLBUQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-” also known as Anhydroerythromycin A, is a degradation product of the macrolide antibiotic erythromycin . It has a molecular formula of C37H65NO12 and a molecular weight of 715.91 g/mol .

Scientific Research Applications

Ketone-Hemiacetal Tautomerism

Erythromycin A exhibits ketone–hemiacetal tautomerism in non-aqueous solutions. NMR spectroscopic studies have shown that it exists as a mixture of the 9-ketone, 6,9-cyclic hemiacetal, and 9,12-cyclic hemiacetal. This research provides insight into the factors influencing tautomerism in erythromycin A and its derivatives (Everett, Hunt, & Tyler, 1991).

In Vitro Activity and In Vivo Efficacy

Erythromycin derivatives have been synthesized for improved bioavailability and activity against gram-negative bacteria. Modifications in the erythromycin structure resulted in compounds with in vitro activities similar to erythromycin but showed increased in vivo antibacterial activities in mice against various pathogens (Hardy et al., 1991).

Substrate Specificity in Biosynthesis

The substrate specificity of 6-deoxyerythronolide B hydroxylase, a bacterial cytochrome P450 enzyme in erythromycin A biosynthesis, was studied. Minor structural changes in the substrate significantly affected catalytic rates, highlighting the precise enzyme-substrate interactions in erythromycin biosynthesis (Andersen et al., 1993).

Synthesis and Antibacterial Activities

Research on the synthesis and antibacterial activities of C-21 functionalized derivatives of erythromycin provided insights into the relationship between chemical structure and antibacterial potency. This work contributes to the development of novel erythromycin analogues with potentially improved therapeutic properties (Lartey et al., 1991).

Genetic Engineering for Erythromycin Production

A study on Saccharopolyspora erythraea, the bacterium producing erythromycin, revealed insights into the organization of the erythromycin-producing polyketide synthase. This research offers valuable information for genetic engineering aimed at optimizing erythromycin production (Cortés et al., 1990).

Novel Erythromycin Biosynthetic Gene Cluster

The discovery of a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea YIM90600, a halophilic actinomycete, expands our understanding of erythromycin biosynthesis. This research could lead to the exploration of extremophiles for novel antibiotic production (Chen et al., 2014).

C-21 Alkylamino Derivatives

Synthesis of novel analogs of erythromycin with N-alkylamino substituents at the C-21 position retained antibacterial activity. This research contributes to the development of erythromycin derivatives with enhanced efficacy against resistant pathogens (Lartey et al., 1992).

Mechanism of Action

Anhydroerythromycin A, also known as Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- or 2BR5PL6H39, is a degradation product of the macrolide antibiotic erythromycin . This compound has a unique mechanism of action and pharmacokinetics, which we will explore in detail below.

Target of Action

Anhydroerythromycin A primarily targets Gram-negative and Gram-positive bacteria . It is active against S. aureus and B. cereus in vitro .

Mode of Action

Anhydroerythromycin A interferes with protein synthesis . It inhibits the steroid 6β-hydroxylase activity associated with the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes .

Biochemical Pathways

The compound is formed via degradation of erythromycin in acidic aqueous solutions both in vitro and in vivo . It is known to inhibit drug oxidation in the liver, which can lead to unwanted drug-drug interactions .

Pharmacokinetics

The systemic bioavailability of Anhydroerythromycin A is low and variable, likely due to degradation of a substantial portion of the administered dose to microbiologically inactive Anhydroerythromycin in the stomach .

Result of Action

Anhydroerythromycin A has negligible antibacterial activity but is known to inhibit drug oxidation in the liver . It is responsible for unwanted drug-drug interactions .

Action Environment

The action of Anhydroerythromycin A is influenced by the acidity of its environment. It is formed via degradation of erythromycin in acidic aqueous solutions both in vitro and in vivo . The compound’s action, efficacy, and stability can therefore be influenced by the pH of its environment.

properties

IUPAC Name

(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAVHPRGGAUFDN-JTQLBUQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016176
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23893-13-2
Record name Anhydroerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 2
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 3
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 4
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 5
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 6
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

Q & A

Q1: What is the molecular formula and weight of anhydroerythromycin A?

A: The molecular formula of anhydroerythromycin A is C37H65NO12, and its molecular weight is 715.91 g/mol. []

Q2: Is anhydroerythromycin A chiral?

A: Yes, anhydroerythromycin A has 19 chiral centers, one more than erythromycin A due to the chirality at C-9. []

Q3: What spectroscopic techniques are used to characterize anhydroerythromycin A?

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR, is instrumental in determining the structure and conformation of anhydroerythromycin A. [, ] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is valuable for identifying and quantifying anhydroerythromycin A in complex mixtures. [, ] Infrared (IR) spectroscopy provides insights into the functional groups and hydrogen bonding patterns within the molecule. [, ]

Q4: How does anhydroerythromycin A form from erythromycin A?

A: Anhydroerythromycin A is generated from the acid-catalyzed degradation of erythromycin A. [, ] The previously accepted mechanism, involving erythromycin A enol ether as an intermediate, has been challenged. Recent studies using NMR suggest that both the enol ether and anhydroerythromycin A exist in equilibrium with erythromycin A. [] The actual degradation pathway involves the slow loss of cladinose from erythromycin A. []

Q5: Can anhydroerythromycin A be further modified chemically?

A: Yes, modifications of the aglycone lactone ring of anhydroerythromycin A are possible. For example, treatment with hydrogen peroxide leads to the formation of the N-oxide of the 8,9-epoxy derivative. This derivative can be further converted to 8-hydroxy-9-deoxoerythromycin A by catalytic reduction. []

Q6: How is anhydroerythromycin A metabolized in the body?

A: While the metabolic pathways of anhydroerythromycin A itself haven't been extensively studied, research on motilides (erythromycin derivatives with gastrointestinal motor stimulating activity) suggests that hydroxylation at the 14 and 15 positions can occur in dogs. [] These hydroxylated metabolites have been found to possess stronger contractile activity than their parent compounds. []

Q7: Does the presence of food affect the absorption of erythromycin esters, and consequently, the formation of anhydroerythromycin A?

A: Yes, food can delay the absorption of erythromycin esters like erythromycin acistrate, but it doesn't significantly affect the overall bioavailability. [] Although food delays the initial absorption, the maximum concentration (Cmax) and area under the curve (AUC) remain comparable between fasting and fed states. [] This suggests that while food intake might transiently influence the formation of anhydroerythromycin A, it doesn't drastically alter its overall exposure.

Q8: What is the impact of anhydroerythromycin A on drug-drug interactions?

A: Anhydroerythromycin A has been shown to inhibit drug oxidation in the liver, potentially leading to unwanted drug-drug interactions. [] The exact mechanism of this inhibition requires further investigation.

Q9: Can anhydroerythromycin A contribute to the development of antibiotic resistance?

A: Research indicates that even trace amounts of anhydroerythromycin A (1 ng/L) can induce resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics in staphylococci. [] This suggests that its presence in the environment, particularly in wastewater, might contribute to the spread of antibiotic resistance.

Q10: How is anhydroerythromycin A typically quantified?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is commonly employed for the quantitative analysis of anhydroerythromycin A in various matrices, including biological fluids, honey, and environmental samples. [, , ]

Q11: What are the advantages of using solid-phase microextraction (SPME) for the analysis of anhydroerythromycin A?

A: SPME offers a simple, solvent-free method for extracting anhydroerythromycin A and other erythromycin degradation products from aqueous solutions. [] When combined with LC-MS/MS, it provides a powerful tool for studying the degradation kinetics of erythromycin A. []

Q12: Are there any alternative analytical techniques for detecting anhydroerythromycin A?

A: Besides LC-MS/MS, amperometric detection coupled with HPLC can also be used for the analysis of anhydroerythromycin A in biological fluids. [] This method offers a stability-indicating approach to monitor the degradation of erythromycin over time. []

Q13: What are the potential environmental risks associated with anhydroerythromycin A?

A: Anhydroerythromycin A has been detected in wastewater, indicating its release into the environment. [, ] Its ability to induce antibiotic resistance in bacteria, even at low concentrations, poses a significant environmental risk. [] More research is needed to fully understand its ecotoxicological effects and persistence in the environment.

Q14: Are there any strategies to mitigate the environmental impact of anhydroerythromycin A?

A: While specific strategies for anhydroerythromycin A are under-researched, addressing the broader issue of pharmaceutical contamination in wastewater is crucial. This includes optimizing wastewater treatment processes to effectively remove pharmaceuticals and promoting the development of environmentally friendly antibiotics that degrade into less harmful byproducts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.